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Compound of Interest

Compound Name: Di(2-ethylhexyl) azelate-d14

Cat. No.: B12399876

Introduction

Plasticizers are additives used to increase the flexibility, durability, and transparency of plastics.
Phthalates are a common class of plasticizers widely used in food packaging materials, such
as polyvinyl chloride (PVC).[1] Due to their weak chemical bonds with the polymer matrix, these
compounds can migrate from packaging materials into foodstuffs, leading to human exposure.
[2] Concerns over the potential adverse health effects of plasticizers, including their
classification as endocrine-disrupting chemicals, have led to increased regulatory scrutiny and
the need for sensitive and reliable analytical methods for their quantification in food matrices.[1]

[3]

The analysis of plasticizers in complex food matrices presents significant challenges, including
potential contamination during sample preparation and matrix-induced signal suppression or
enhancement during instrumental analysis.[1] Isotope dilution mass spectrometry (IDMS),
which utilizes deuterated internal standards, is a robust technique to overcome these
challenges.[1] Deuterated internal standards are isotopically labeled analogs of the target
analytes that exhibit nearly identical chemical and physical properties.[1] By spiking the sample
with a known amount of a deuterated standard prior to sample preparation, it is possible to
compensate for analyte loss during extraction and cleanup and to correct for matrix effects.[1]

This application note provides a detailed protocol for the quantitative analysis of common
plasticizers in various food samples using deuterated internal standards, with detection by both
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Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols
Materials and Reagents

» Solvents: Acetonitrile, hexane, methanol, dichloromethane, ethyl acetate (all high-purity or
residue grade).

e Reagents: Anhydrous sodium sulfate, formic acid, ammonium acetate.

o Standards: Native plasticizer standards (e.g., DMP, DEP, DBP, BBP, DEHP, DINP, etc.) and
their corresponding deuterated internal standards (e.g., DMP-d4, DEP-d4, DBP-d4, BBP-d4,
DEHP-d4).[4][5]

e Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

Standard Preparation

 Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal
standards in a suitable solvent (e.g., isohexane or methanol).[4][5]

» Calibration Standards: Prepare a series of calibration standards by serial dilution of the
native plasticizer stock solution. Spike each calibration standard with the deuterated internal
standard mix at a constant concentration.

Sample Preparation

To minimize background contamination, it is crucial to avoid contact with plastic materials
throughout the analysis.[4][6] All glassware should be thoroughly cleaned and rinsed with a
suitable solvent.

2.3.1. Extraction
The choice of extraction solvent and method depends on the food matrix.

o Liquid Samples (e.g., beverages, oils):
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o Homogenize the sample if necessary.
o Spike a known amount of the sample with the deuterated internal standard solution.[6]

o Perform a liquid-liquid extraction (LLE) using a suitable solvent such as hexane or a
mixture of methylene chloride and petroleum ether.[7][8]

o For oily samples, an extraction with acetonitrile followed by a hexane wash can be used to
remove lipids.

e Solid and Semi-Solid Samples (e.g., meats, cheese, powdered foods):
o Homogenize the sample.
o Weigh a representative portion of the homogenized sample.
o Spike the sample with the deuterated internal standard solution.[5]

o Add an extraction solvent (e.g., acetonitrile, dichloromethane, or a mixture) and
homogenize further.[6]

o Ultrasonication can be used to improve extraction efficiency.[5][9]

o Centrifuge the sample and collect the supernatant. Repeat the extraction process on the
residue for exhaustive extraction.

2.3.2. Cleanup
For complex matrices, a cleanup step may be necessary to remove interferences.

o Solid Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge (e.g.,
Florisil, C18) to remove interfering compounds. Elute the target analytes with a suitable
solvent.

e Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This
technique is effective for removing high molecular weight interferences such as lipids from
fatty food samples.[2]
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2.3.3. Concentration

The final extract is concentrated to a small volume, typically under a gentle stream of nitrogen,
before instrumental analysis.[7]

Instrumental Analysis

2.4.1. GC-MS/MS Analysis
e Gas Chromatograph (GC):

o Column: A low-bleed capillary column suitable for phthalate analysis (e.g., DB-5ms, HP-
5ms).

o Injector: Splitless mode.

o Oven Temperature Program: A typical program starts at a low temperature (e.g., 80-
100°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.

[4]
e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El).

o Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and
sensitivity. For each analyte and its deuterated internal standard, specific precursor-to-
product ion transitions are monitored.[4]

2.4.2. LC-MS/MS Analysis
e Liquid Chromatograph (LC):
o Column: A C18 or Phenyl-Hexyl reversed-phase column.[5]

o Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like
ammonium acetate or formic acid to improve ionization.[5]

e Mass Spectrometer (MS):
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o lonization Mode: Electrospray lonization (ESI) in positive mode.[5]

o Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

Data Presentation

The following tables summarize quantitative data for plasticizer analysis in food samples.

Table 1: Example Plasticizer Concentrations Detected in Various Food ltems.

Concentration

Food Item Plasticizer Reference
Range (ug/kg)
Fast Food
DnBP 81% detected [10]
Hamburgers
Fast Food
DEHP 70% detected [10]
Hamburgers
Fast Food Burritos DEHT Median: 6000 [10]
_ _ Lowest levels of most
Cheese Pizza Various o [10]
plasticizers
Coffee Brew Total PAEs 159 - 5305 [7]
Cooked Meats DBS 76 - 137 (mg/kg) [2]
Cheese ATBC 2 - 8 (mg/kg) [2]

Table 2: Method Detection Limits (MDLs) and Recoveries for Plasticizer Analysis.
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Spike
Analytical MDL (nglg - .
Analyte Recovery Food Matrix Reference
Method or pg/kg)
(%)
GC/MS DEHT 50 Fast Food [10]
GC/MS DiNP 5 24 Fast Food [10]
GC/MS DEHA 1 Fast Food [10]
GC/MS DEHP-d4 32-82 Fast Food [10]
0.02 - 1.60
LC-MS/MS Phthalates Fatty Food [11]
(ng/g)
LC-MS/MS ATBC 0.42 (ng/g) Various [11]
LC-MS/MS Phthalates 63 - 98 Low-fat foods  [11]
High-fat
LC-MS/MS Phthalates 56 - 99 [11]
foods

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the analysis of plasticizers in food
samples.
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Caption: Workflow for Plasticizer Analysis in Food.
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Conclusion

The use of deuterated internal standards in conjunction with GC-MS/MS or LC-MS/MS
provides a highly accurate and reliable method for the quantification of plasticizers in a wide
variety of food matrices.[1] The isotope dilution technique effectively compensates for matrix
effects and variations in sample preparation, leading to robust and defensible data.[1] The
protocols outlined in this application note offer a comprehensive framework for researchers and
analytical laboratories to monitor plasticizer levels in food, ensuring food safety and regulatory
compliance. The choice between GC-MS/MS and LC-MS/MS will depend on the specific
plasticizers of interest, the complexity of the food matrix, and the desired sensitivity.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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food-samples-with-deuterated-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/publication/274299240_Extraction_and_GC-MS_Analysis_of_Phthlate_Esters_in_Food_Matrices_a_Review
https://www.benchchem.com/product/b12399876#analysis-of-plasticizers-in-food-samples-with-deuterated-standards
https://www.benchchem.com/product/b12399876#analysis-of-plasticizers-in-food-samples-with-deuterated-standards
https://www.benchchem.com/product/b12399876#analysis-of-plasticizers-in-food-samples-with-deuterated-standards
https://www.benchchem.com/product/b12399876#analysis-of-plasticizers-in-food-samples-with-deuterated-standards
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399876?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

